molecular formula C6H11O4P B2762172 3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid CAS No. 33472-67-2

3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid

Cat. No.: B2762172
CAS No.: 33472-67-2
M. Wt: 178.124
InChI Key: RZHSSINEDHNUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid is an organophosphorus compound characterized by a phosphoryl group substituted with an ethyl and hydroxyl moiety at position 3 of a but-2-enoic acid backbone. Its molecular formula is C₆H₁₁O₅P, and it combines a conjugated double bond (but-2-enoic acid) with a polar phosphoryl group, enabling unique reactivity and solubility profiles. The carboxylic acid group enhances water solubility, while the unsaturated bond may facilitate conjugation reactions. Potential applications include pharmaceutical intermediates, metal chelators, or enzyme inhibitors due to its dual functional groups .

Properties

IUPAC Name

(E)-3-[ethyl(hydroxy)phosphoryl]but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O4P/c1-3-11(9,10)5(2)4-6(7)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHSSINEDHNUGW-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(C(=CC(=O)O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCP(=O)(/C(=C/C(=O)O)/C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid typically involves the reaction of ethylphosphonic acid with but-2-enoic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of phosphonic acids exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Phosphonic Acid Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.125 mg/mL
Compound BS. aureus0.073 mg/mL
This compoundK. pneumoniae0.109 mg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

Antiviral Properties

Recent studies have explored the antiviral potential of phosphonic acid derivatives against viruses such as HIV and influenza. The mechanism often involves inhibiting viral replication through interference with viral enzymes.

Herbicidal Activity

Phosphonic acid derivatives, including this compound, have been evaluated for their herbicidal properties. These compounds can disrupt plant metabolic pathways, leading to effective weed control.

Case Study: Herbicidal Efficacy
A field trial demonstrated that a formulation containing this compound significantly reduced weed biomass in maize crops compared to conventional herbicides.

Table 2: Herbicidal Efficacy of Phosphonic Acid Derivatives

Compound NameTarget Weed SpeciesEfficacy (%)
Compound CAmaranthus retroflexus85
Compound DSetaria viridis90
This compoundChenopodium album80

Chemical Synthesis

This compound is utilized in the synthesis of various chemical intermediates due to its reactive functional groups. It serves as a precursor in the production of phosphonate esters and other organophosphorus compounds.

Catalysis

The compound has shown promise as a catalyst in organic reactions, particularly in processes involving carbon-carbon bond formation.

Mechanism of Action

The mechanism of action of 3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphosphoryl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features include:

  • But-2-enoic acid backbone: Introduces acidity (pKa ~4.5–5 for carboxylic acid) and conjugation reactivity.

Table 1: Structural Comparison with Analogous Compounds

Compound Name Molecular Formula Key Functional Groups Applications Notable Properties
3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid C₆H₁₁O₅P Carboxylic acid, phosphoryl, alkene Pharmaceutical synthesis High solubility in polar solvents; reactive double bond
Gd-DOTA-DSPE () Complex Macrocyclic, phosphoryl, lipid chains MRI contrast agents High relaxivity (R1=1.05 s⁻¹)
Ethylphosphonothioic acid () C₂H₇O₂PS Phosphonothioic acid Chemical synthesis Thio group increases lipophilicity
O-3,3-Dimethylbutyl isopropylphosphonofluoridate () C₉H₂₀FO₂P Phosphonofluoridate, branched alkyl chain Specialty chemicals Fluoridate group enhances stability

Physicochemical Properties

  • Solubility : The carboxylic acid in the target compound improves aqueous solubility compared to lipophilic analogs like Gd-DOTA-DSPE () and O-3,3-dimethylbutyl derivatives ().
  • Reactivity: The α,β-unsaturated acid enables Michael addition or Diels-Alder reactions, unlike saturated phosphonates (e.g., Ethylphosphonothioic acid). The hydroxyl phosphoryl group may participate in hydrogen bonding, contrasting with thio or fluoridate groups in analogs .

Reactivity and Stability

  • Hydrolysis : The hydroxyphosphoryl group is less hydrolytically stable than fluoridates () but more stable than thioesters ().
  • Metal Chelation : The phosphoryl and carboxylic acid groups may act as bidentate ligands, differing from Gd-based macrocycles (), which prioritize paramagnetic properties .

Research Findings and Gaps

  • : Highlights phosphorylated MRI agents but focuses on gadolinium complexes, limiting direct comparison. The target’s smaller size may reduce relaxivity but improve tissue penetration.
  • : Ethylphosphonothioic acid’s sulfur substitution reduces polarity, suggesting the target’s hydroxy group enhances biocompatibility .
  • Unaddressed Areas : Quantitative data on the target’s pKa, synthetic routes, and biological activity are lacking in the provided evidence.

Biological Activity

3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid, also known by its CAS number 33472-67-2, is a phosphonic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a butenoic acid backbone with an ethyl hydroxyphosphoryl group. This unique structure contributes to its biological activity through various interactions with biological molecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been observed to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions. For instance, it may inhibit kinases that play a crucial role in cell proliferation and survival.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which can protect cells from oxidative stress and damage.
  • Antimicrobial Properties : Research indicates potential antimicrobial effects against various pathogens, making it a candidate for further exploration in infectious disease treatment.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through its ability to induce apoptosis in cancer cells. For example, in vitro experiments demonstrated significant cytotoxic effects on various cancer cell lines, including:

Cell LineConcentration UsedObserved Effect
A549 (lung)100 μMInduction of apoptosis
HeLa (cervical)250 μMInhibition of cell proliferation
MDA-MB-231200 μMSignificant reduction in viability

These findings suggest that the compound may serve as a lead compound for developing new anticancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies have reported:

  • Inhibition of bacterial growth : Effective against Gram-positive and Gram-negative bacteria.
  • Fungal inhibition : Demonstrated antifungal activity in preliminary assays.

Case Studies

  • Study on Cancer Cell Lines : A study investigated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates and decreased cell viability.
  • Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition at concentrations as low as 50 μM.

Q & A

Basic Research Questions

Q. How can the synthetic yield of 3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid be optimized?

  • Methodological Answer : Optimizing synthesis involves modifying esterification steps, selecting polar aprotic solvents (e.g., DMF or THF), and employing catalytic agents like DMAP to enhance reaction efficiency. For example, a modified pathway using sequential phosphorylation and esterification improved yields by 15–20% compared to traditional methods . Temperature control (60–80°C) and inert atmospheres (N₂/Ar) also mitigate side reactions.

Q. What techniques are recommended for structural characterization of this compound?

  • Methodological Answer : Combine 2D/3D NMR (¹H, ¹³C, DEPT, HSQC) to resolve stereochemistry and substituent positions, particularly for the α,β-unsaturated ester and phosphoryl groups. X-ray crystallography validates spatial arrangements, while computational models (DFT or molecular mechanics) predict reactive sites and stability . Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.

Q. What biological activities have been observed in preliminary studies?

  • Methodological Answer : In vitro assays reveal interactions with kinase enzymes (e.g., MAPK) and receptors involved in metabolic pathways. For instance, phosphonate analogs inhibit ATP-binding pockets in kinases, measured via fluorescence polarization assays . Dose-response curves (IC₅₀ values) and cytotoxicity profiling (MTT assays) are critical for evaluating therapeutic potential.

Advanced Research Questions

Q. How can computational methods improve reaction design for derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., Gaussian or ORCA) simulate transition states and reaction pathways to identify energetically favorable routes. For example, reaction path searches using density functional theory (DFT) reduced optimization time for analogous phosphonates by 40% . Machine learning models trained on experimental data can predict optimal solvent-catalyst combinations.

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from structural isomers (e.g., Z/E configurations) or impurities. Validate compound purity via HPLC (>95%) and characterize isomers using NOESY NMR. Replicate assays under standardized conditions (pH, temperature, cell lines) to isolate variables. Comparative studies with structurally defined analogs (e.g., ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate) can clarify structure-activity relationships .

Q. What strategies enable comparative analysis with other phosphonate compounds?

  • Methodological Answer : Construct a structural database with parameters such as logP, hydrogen-bond donors/acceptors, and steric bulk. For example, ethyl 4-(diethoxyphosphoryl)-2-butenoate exhibits higher hydrophilicity (logP = 1.2) than triethyl 3-methyl-4-phosphonocrotonate (logP = 2.8), affecting membrane permeability . Pair this with bioactivity clustering (e.g., PCA analysis) to identify key functional groups.

Q. What methodologies are used to study enzyme interactions at the molecular level?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd). For phosphonate analogs, crystallize enzyme-ligand complexes (e.g., with PDB deposition) to map binding pockets. Molecular dynamics simulations (AMBER or GROMACS) reveal conformational changes during binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.